(2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride
Description
(2R)-2-(2-Methoxypropan-2-yl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a methoxy-substituted propan-2-yl group at the 2-position of the pyrrolidine ring. The (2R) stereochemistry confers specific spatial and electronic properties, influencing its physicochemical behavior and biological interactions. This compound is typically synthesized via multi-step organic reactions involving hydrogenation, allylation, or chiral auxiliary-based methods (e.g., ). Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
(2R)-2-(2-methoxypropan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10-3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJRFFELOAQDX-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCCN1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with 2-methoxypropan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates in the presence of a base are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound is recognized for its role as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of pyrrolidine compounds have been investigated for their effects on neurotransmitter systems, particularly in relation to conditions such as Parkinson's disease and addiction disorders .
Case Study: GPR88 Agonists
A notable application of pyrrolidine derivatives is their use as agonists for GPR88, a receptor implicated in the modulation of dopaminergic signaling. Research demonstrated that certain pyrrolidine-based compounds effectively reduced alcohol intake in animal models, suggesting their potential for treating alcohol use disorders . This highlights the therapeutic promise of (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride in developing treatments for addiction.
Neuropharmacology
Mechanism of Action
The compound’s interaction with neurotransmitter receptors makes it a candidate for neuropharmacological studies. It has been shown to influence pathways involved in mood regulation and cognitive function. The ability to penetrate the blood-brain barrier enhances its appeal for central nervous system applications .
Research Findings
Studies have indicated that modifications to the pyrrolidine ring can significantly alter the compound's affinity for specific receptors, such as those involved in dopamine and serotonin signaling. This adaptability is crucial for developing drugs targeting neuropsychiatric disorders .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride involves various chemical reactions that can be optimized to produce high yields of the desired compound. Methods include:
- Alkylation Reactions : Utilizing alkyl halides to introduce the methoxypropan-2-yl group.
- Cyclization Techniques : Forming the pyrrolidine ring through cyclization of appropriate precursors.
Data Table: Synthesis Overview
| Reaction Type | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Methoxypropan-2-yl bromide | 85 | |
| Cyclization | 1,4-Diaminobutane | 90 | |
| Hydrochloride Formation | Hydrochloric acid | 95 |
Applications in Drug Development
Therapeutic Potential
Given its pharmacological properties, (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride shows promise in drug development pipelines targeting:
- Neurodegenerative Diseases : Potential applications in treating conditions like Alzheimer's and Parkinson's.
- Addiction Therapy : As an adjunct treatment for substance use disorders.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogues:
Key Observations :
- Substituent Effects : The methoxypropan-2-yl group in the target compound offers a balance between lipophilicity and steric bulk, distinguishing it from simpler alkyl (isopropyl/isobutyl) or aromatic (methoxyphenyl) analogues.
- Stereochemistry : The (2R) configuration is critical for enantioselective interactions, as seen in analogues like SB269970, where stereochemistry dictates receptor binding ().
- Safety : Isobutyl and isopropyl derivatives are marked as irritants (), while aromatic derivatives (e.g., methoxyphenyl) may exhibit different toxicity profiles.
Pharmacological and Biochemical Comparisons
- SB269970 Hydrochloride : A 5-HT7 receptor antagonist with a sulfonyl-piperidinyl substituent. Its complex structure enables high receptor selectivity, unlike simpler alkyl-substituted pyrrolidines ().
- Chiral Intermediates : (2R)-2-(Propan-2-yl)pyrrolidine HCl and tert-butoxymethyl analogues are used in synthesizing antibiotics (e.g., anisomycin) and other bioactive molecules ().
- Aromatic vs.
Biological Activity
(2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride is a pyrrolidine derivative with potential biological activities that have garnered interest in various scientific fields, including medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C8H17ClN
- Molecular Weight : 164.68 g/mol
- IUPAC Name : (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine hydrochloride
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methoxypropan group that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes and receptors, influencing various physiological processes.
Key Biological Effects
- Neurotransmitter Modulation : Research indicates that similar pyrrolidine derivatives can influence neurotransmitter systems, potentially affecting mood and cognition.
- Anti-inflammatory Properties : Certain studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pathways such as NF-κB and MAPK, which are critical in inflammatory responses.
- Anticonvulsant Activity : Pyrrolidine derivatives have shown promise in preclinical models for their anticonvulsant properties, suggesting potential therapeutic applications in epilepsy.
Case Studies and Experimental Data
- Neuropharmacological Studies :
- Anti-inflammatory Activity :
- Anticonvulsant Efficacy :
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Neurotransmitter modulation, anti-inflammatory | Interaction with receptors and enzymes |
| Prolinol | Anticonvulsant | Modulation of GABAergic activity |
| Pyrrolidine-2-one | Anticonvulsant | Inhibition of excitatory neurotransmission |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
